Tert-butyl 2-methyl-3-(propan-2-ylamino)benzoate
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Description
“Tert-butyl 2-methyl-3-(propan-2-ylamino)benzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a tert-butyl group (a carbon atom attached to three methyl groups), a 2-methyl group, and a propan-2-ylamino group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The tert-butyl group, the 2-methyl group, the propan-2-ylamino group, and the benzoate group would all contribute to the overall structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, tert-butyl compounds are often colorless and have a strong odor .
Mechanism of Action
Future Directions
The future directions for research on “Tert-butyl 2-methyl-3-(propan-2-ylamino)benzoate” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(propan-2-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16-13-9-7-8-12(11(13)3)14(17)18-15(4,5)6/h7-10,16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDETQELORAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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